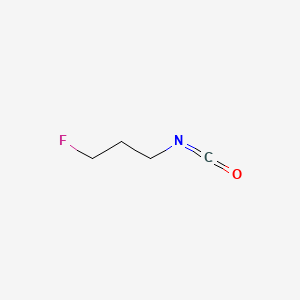

1-fluoro-3-isocyanatopropane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-3-isocyanatopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6FNO/c5-2-1-3-6-4-7/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNUBQVQVKVHSFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=C=O)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00193683 | |

| Record name | Isocyanic acid, 3-fluoropropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

407-99-8 | |

| Record name | Isocyanic acid, 3-fluoropropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocyanic acid, 3-fluoropropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 1 Fluoro 3 Isocyanatopropane

Electronic Effects of Fluorine on the Isocyanate Functional Group

The reactivity of the isocyanate functional group (-N=C=O) in 1-fluoro-3-isocyanatopropane is significantly influenced by the presence of the fluorine atom at the opposite end of the propane (B168953) chain. This influence is primarily transmitted through the sigma (σ) bonds of the carbon backbone via the inductive effect. wikipedia.org Fluorine is the most electronegative element, giving it a strong electron-withdrawing character, known as a negative inductive effect (-I effect). allen.inbyjus.com

This -I effect involves the permanent displacement of sigma electrons along the covalent bond chain towards the more electronegative atom. wikipedia.orgbyjus.com In the case of this compound, the fluorine atom pulls electron density away from the adjacent carbon atoms. This electron-withdrawing pull is relayed through the three-carbon chain to the isocyanate group. allen.in The result is a decrease in electron density at the electrophilic carbon atom of the isocyanate group (-N=C=O), making it more electron-deficient and, consequently, more susceptible to attack by nucleophiles. The magnitude of the inductive effect diminishes with distance, but it remains influential enough to enhance the reactivity of the isocyanate group compared to its non-fluorinated analog, 3-isocyanatopropane. allen.in While resonance structures are crucial for describing electron delocalization in conjugated systems, the primary electronic effect in the saturated aliphatic chain of this compound is the inductive effect. youtube.comlibretexts.org

Nucleophilic Addition Reactions with this compound

Isocyanates are electrophiles that readily react with a variety of nucleophilic compounds. wikipedia.orgresearchgate.net The core of their reactivity lies in the electrophilic nature of the central carbon atom in the -N=C=O group. This carbon is the primary site for nucleophilic attack. The presence of both a fluorine atom and an isocyanato group makes this compound a highly reactive compound, particularly in nucleophilic addition processes. solubilityofthings.com The enhanced electrophilicity of the isocyanate carbon, due to fluorine's inductive effect, facilitates these reactions. Common nucleophiles that react with isocyanates include alcohols, amines, and water. wikipedia.org

The reaction between an isocyanate and an alcohol results in the formation of a urethane (B1682113) (also known as a carbamate) linkage. wikipedia.orgnih.gov When this compound is treated with an alcohol (ROH), the nucleophilic oxygen of the alcohol attacks the electrophilic carbon of the isocyanate group. This addition reaction forms a stable urethane product. wikipedia.org The reaction is a zero-waste emission process, making it efficient for synthesis. nih.gov

Reaction Scheme: F-(CH₂)₃-NCO + R-OH → F-(CH₂)₃-NH-C(=O)-O-R (this compound) + (Alcohol) → (Fluorinated Urethane)

The reaction between an isocyanate and an alcohol is generally exothermic, releasing significant energy upon the formation of the urethane bond. poliuretanos.net For a typical polymerization reaction between an alcohol and an isocyanate, the heat released is approximately 24 kcal/mol. poliuretanos.net The reactivity of isocyanates with alcohols is considered moderate and is often accelerated through the use of catalysts, such as tertiary amines or organometallic compounds. poliuretanos.net The rate of reaction is dependent on several factors, including the structure of the alcohol (primary alcohols are more reactive than secondary or tertiary alcohols), the solvent, and the temperature. researchgate.net

The presence of the electron-withdrawing fluorine atom in this compound has a notable effect on the kinetics of the reaction with alcohols. The -I effect of fluorine increases the partial positive charge on the isocyanate carbon, making it a "harder" and more reactive electrophile. nih.govdtic.mil This enhanced electrophilicity lowers the activation energy of the nucleophilic addition step. rsc.org Computational studies on substituted isocyanates have shown that a fluorine substituent can lower the energy barrier for reaction with nucleophiles like water by nearly 15 kcal/mol compared to the unsubstituted parent compound. rsc.org This suggests that this compound will react more readily with alcohols than non-fluorinated alkyl isocyanates under similar conditions. The strong electron-withdrawing nature of the fluorosulfuryl group in fluorosulfuryl isocyanate (FSI), for example, makes it so reactive that it reacts with alcohols directly and rapidly to give nearly quantitative yields without the need for a catalyst. nih.gov

Isocyanates react with primary and secondary amines to form substituted urea (B33335) linkages. wikipedia.orgbeilstein-journals.org The reaction of this compound with an amine (R₂NH) involves the nucleophilic attack of the amine's nitrogen atom on the isocyanate carbon, yielding a stable fluorinated urea derivative. wikipedia.org This reaction is a fundamental process in the synthesis of polyureas when di-isocyanates react with diamines. wikipedia.org The synthesis can be carried out efficiently, often in one-pot procedures. beilstein-journals.org

Reaction Scheme: F-(CH₂)₃-NCO + R₂NH → F-(CH₂)₃-NH-C(=O)-NR₂ (this compound) + (Amine) → (Fluorinated Urea)

When comparing the reactivity of isocyanates with different nucleophiles, amines are generally more reactive than alcohols. researchgate.netlibretexts.org The greater nucleophilicity of the nitrogen atom in an amine compared to the oxygen atom in an alcohol leads to a faster rate of reaction. Primary amines are typically the most reactive nucleophiles towards isocyanates, followed by primary alcohols. researchgate.net This difference in reactivity is a key consideration in chemical synthesis, allowing for selective reactions in molecules containing both hydroxyl and amino functional groups.

The general order of reactivity of nucleophiles with isocyanates is as follows:

| Nucleophile Type | Relative Reactivity |

| Primary Amine | Very High |

| Secondary Amine | High |

| Primary Alcohol | Moderate |

| Water | Low |

| Secondary Alcohol | Low |

| Tertiary Alcohol | Very Low |

This table provides a generalized comparison of reactivity based on established principles of isocyanate chemistry. researchgate.net

Formation of Urea Linkages from Amine Additions

Cycloaddition Reactions Involving this compound

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. Isocyanates, including this compound, are versatile reactants in these transformations, capable of forming a variety of heterocyclic structures. Their reactivity in cycloadditions is largely governed by the electron-deficient nature of the central carbon atom in the -N=C=O group.

[2+2] Cycloadditions for Four-Membered Heterocycle Formation (e.g., β-Lactams)

The [2+2] cycloaddition reaction between an isocyanate and an alkene is a primary method for synthesizing β-lactams (2-azetidinones), which are core structural motifs in many important antibiotics. researchtrends.netingentaconnect.com In this reaction, the C=N bond of the isocyanate reacts with the C=C bond of the alkene to form a four-membered ring. The versatility of this reaction is enhanced by the fact that the resulting N-substituted β-lactam can often be deprotected to yield the parent β-lactam. researchtrends.net For instance, the highly reactive chlorosulfonyl isocyanate (CSI) is widely used for this purpose, and the resulting N-chlorosulfonyl group can be readily removed by reduction. researchtrends.net While specific studies on this compound in this context are not prevalent, the principles governing these reactions with other isocyanates provide a strong framework for understanding its potential reactivity. The alkene-isocyanate cycloaddition method is known to afford β-lactams with high regio- and stereoselectivity. nih.gov

The mechanism of the [2+2] cycloaddition of isocyanates with alkenes can proceed through either a concerted or a stepwise pathway, and the operative route is highly dependent on the electronic properties of the reactants and the reaction conditions. researchtrends.netresearchgate.net

Concerted Pathway: In a concerted mechanism, the two new sigma bonds are formed in a single transition state. Ab initio calculations predict that the [2+2] reaction between isocyanates and alkenes to form β-lactams often occurs through a concerted suprafacial mechanism. researchgate.net This pathway is typically favored with electron-deficient alkenes. researchtrends.net For example, the reaction of chlorosulfonyl isocyanate with nucleophilic olefins is proposed to proceed via a concerted mechanism. ingentaconnect.combenthamdirect.com Theoretical studies suggest this can occur via a π2(s) + π2(s) + n2(s) orbital mix, involving the lone pair of electrons on the isocyanate's nitrogen, which allows for a nearly parallel arrangement of the reactants in the transition state. researchtrends.net Transition-state calculations for the reaction of trichloroacetyl isocyanate with glycals (electron-rich alkenes) also indicate an asynchronous one-step mechanism that proceeds through a zwitterionic species. nih.gov

Stepwise Pathway: A stepwise mechanism involves the formation of a zwitterionic or diradical intermediate. This pathway is more common for electron-rich alkenes, which can initiate the reaction through a single electron transfer (SET) process to form a 1,4-diradical intermediate. researchtrends.net The solvent can play a crucial role; some cycloadditions that are concerted in the gas phase or nonpolar solvents switch to a stepwise mechanism in polar solvents, which can stabilize charged intermediates. researchgate.netkuleuven.beacs.org For example, the cycloaddition of nitrones with isocyanates proceeds via a concerted mechanism in apolar solvents but follows a stepwise path in polar media. kuleuven.beacs.org

The presence of the electron-withdrawing fluorine atom in this compound would likely influence the electrophilicity of the isocyanate group, potentially affecting the favorability of one pathway over the other depending on the nature of the alkene partner.

| Mechanistic Pathway | Favored Reactant Type (Alkene) | Intermediate | Influence of Polarity |

| Concerted | Electron-deficient | None (single transition state) | Less sensitive, can occur in gas phase and nonpolar solvents. researchgate.netkuleuven.be |

| Stepwise | Electron-rich | Zwitterionic or 1,4-diradical researchtrends.net | Favored by polar solvents that stabilize charged intermediates. researchgate.netkuleuven.be |

Stereochemical control is a critical aspect of β-lactam synthesis, as the biological activity of the resulting compounds is often dependent on their specific stereochemistry. The [2+2] cycloaddition of isocyanates to olefins is frequently stereospecific. ingentaconnect.combenthamdirect.com

Substrate Control: The stereochemistry of the alkene is often transferred to the product. For instance, the reaction of chlorosulfonyl isocyanate with a (Z)-olefin yields a cis-adduct, while a (E)-olefin gives the trans-adduct. ingentaconnect.combenthamdirect.com The regiochemistry is controlled by the electron-donating substituent on the alkene. benthamdirect.com

Asymmetric Induction: When chiral reactants are used, such as chiral vinyl ethers, high asymmetric induction can be achieved. benthamdirect.comrsc.org The stereochemical outcome can be explained by a transition state model where the reactants adopt the lowest energy conformation. rsc.org For exothermic cycloadditions, the transition state is thought to closely resemble the ground-state conformation of the olefin. ingentaconnect.combenthamdirect.com

Protecting Group Effects: In the synthesis of β-lactams from glycals, distant protecting groups can exert significant stereoelectronic control. The electron-withdrawing capacity of these groups can influence the electron density of the reacting alkene system, thereby affecting reactivity and the reaction pathway. nih.gov

The synthesis of chiral β-lactams can also be achieved through the Staudinger cycloaddition of ketenes with chiral imines, which often proceeds with high diastereoselectivity. nih.gov While mechanistically different, this highlights the general importance and feasibility of achieving high stereochemical control in the synthesis of four-membered heterocycles.

Intramolecular Fluorocarbamoylation Reactions with Alkynes

A novel and atom-economical reaction related to the reactivity of fluorinated isocyanates is the intramolecular fluorocarbamoylation of alkynes. organic-chemistry.orgnih.govyorku.ca This transformation involves the formal insertion of an alkyne into a carbon-fluorine bond, providing a powerful method for synthesizing fluorinated heterocycles such as 3-(fluoromethylene)oxindoles and γ-lactams. organic-chemistry.orgresearchgate.netchemrxiv.org

This reaction is effectively catalyzed by boron trifluoride (BF₃), which acts as both a Lewis acid activator and a fluoride (B91410) source in a halide recycling mechanism. organic-chemistry.orgnih.govyorku.ca The process is initiated with alkyne-tethered carbamoyl (B1232498) fluorides, which are structurally related to molecules that could be formed from this compound.

Mechanistic studies, supported by experimental and computational data, indicate a stepwise mechanism:

Cyclization: A turnover-limiting cyclization step occurs first. nih.govresearchgate.netchemrxiv.org

Fluoride Transfer: This is followed by an internal fluoride transfer from a BF₃-coordinated carbamoyl adduct. nih.govresearchgate.netchemrxiv.org

The stereoselectivity of the product is determined by thermodynamic factors. For the formation of 3-(fluoromethylene)oxindoles, a thermodynamically driven Z-to-E isomerization occurs, facilitated by a transition state with aromatic character. nih.govresearchgate.net In contrast, for γ-lactams, this type of aromatic stabilization is not possible, leading to a higher energy barrier for isomerization and the exclusive formation of the kinetic Z-isomer. nih.govresearchgate.netchemrxiv.org This methodology has been successfully applied to the synthesis of fluorinated derivatives of protein kinase inhibitors, demonstrating its potential in medicinal chemistry. organic-chemistry.orgyorku.ca

| Product Type | Isomer Formed | Rationale for Stereoselectivity |

| 3-(fluoromethylene)oxindole | E-isomer (predominantly) | Thermodynamically driven Z-E isomerization is favored due to a stabilizing aromatic transition state. nih.govresearchgate.net |

| γ-lactam | Z-isomer (exclusively) | Aromatic stabilization is absent, resulting in a high energy barrier for isomerization from the kinetic product. nih.govresearchgate.net |

Blocked Isocyanate Chemistry and Deblocking Mechanisms

To control the high reactivity of the isocyanate group, it can be "blocked" by reacting it with a compound containing an active hydrogen, such as a phenol, an oxime, or an alcohol. usm.eduwikipedia.orgenpress-publisher.com This forms a thermally labile adduct that is stable at ambient temperatures but regenerates the reactive isocyanate functionality upon heating. enpress-publisher.comrsc.org This strategy allows for the formulation of stable, one-component systems that can be cured at elevated temperatures, which is particularly useful in coatings, adhesives, and sealants. usm.eduwikipedia.orgwernerblank.com The temperature at which the isocyanate is regenerated, known as the deblocking temperature, is a critical parameter that depends on the blocking agent used. usm.edursc.org

Elimination-Addition Mechanisms

Two primary mechanisms are generally accepted for the reaction of a blocked isocyanate with a nucleophile (like an alcohol or amine): the elimination-addition mechanism and the addition-elimination mechanism. rsc.orgnih.gov

The elimination-addition mechanism is a two-step process:

Elimination (Deblocking): The blocked isocyanate first undergoes a thermal dissociation to regenerate the free isocyanate and the blocking agent. usm.eduwernerblank.com This step is reversible. wernerblank.com

Addition: The newly freed isocyanate then rapidly reacts with a nucleophile present in the system to form a stable urethane or urea linkage. usm.edu

R-NH-CO-B → R-N=C=O + H-B (Elimination) R-N=C=O + Nu-H → R-NH-CO-Nu (Addition)

In contrast, the addition-elimination mechanism (also known as direct displacement or transesterification) involves the direct attack of the nucleophile on the blocked isocyanate, forming a tetrahedral intermediate, followed by the elimination of the blocking agent. usm.eduwernerblank.comwernerblank.com The operative mechanism can depend on the specific blocking agent, nucleophile, and reaction conditions. researchgate.net

Addition-Elimination Mechanisms

While classic addition-elimination reactions are most commonly associated with acyl compounds, the reactivity of this compound can be understood through the lens of nucleophilic addition, a characteristic reaction of isocyanates. The presence of a fluorine atom on the propyl chain introduces an inductive effect that influences the electrophilicity of the isocyanate carbon.

The isocyanate group (-N=C=O) is highly susceptible to nucleophilic attack at the central carbon atom due to the high electronegativity of the adjacent oxygen and nitrogen atoms. This creates a significant partial positive charge on the carbon, making it a prime target for nucleophiles.

The general mechanism for the reaction of an isocyanate with a nucleophile (e.g., an alcohol, amine, or water) is a nucleophilic addition, which can be represented as follows:

General Nucleophilic Addition to Isocyanate:

Step 1: Nucleophilic Attack. A nucleophile, such as an alcohol (R'-OH) or an amine (R'-NH2), attacks the electrophilic carbon of the isocyanate group. This leads to the formation of a tetrahedral intermediate.

Step 2: Proton Transfer. A proton is transferred from the nucleophile to the nitrogen atom of the isocyanate, resulting in the formation of a stable carbamate (B1207046) (from an alcohol) or a urea derivative (from an amine).

This process is technically an addition reaction, as all atoms of the reactants are incorporated into the final product. An elimination step, where a leaving group is expelled, is not characteristic of the primary reaction of the isocyanate group itself.

Influence of the Fluorine Atom

The fluorine atom at the 1-position of the propane chain is strongly electronegative. This property exerts an electron-withdrawing inductive effect (-I effect) along the carbon chain. This effect can influence the reactivity of the isocyanate group in several ways:

Increased Electrophilicity: The -I effect of the fluorine atom can further increase the partial positive charge on the isocyanate carbon, potentially making it more susceptible to nucleophilic attack.

Potential for Substitution: While the primary reaction of the isocyanate is addition, the C-F bond itself could potentially undergo nucleophilic substitution under certain conditions, although this is generally less favorable than the reaction at the isocyanate group.

Reactions with Specific Nucleophiles

Detailed research on the specific kinetics and reaction products of this compound with various nucleophiles is limited in publicly available literature. However, based on the known reactivity of isocyanates, the expected products of its reaction with common nucleophiles are predictable.

| Nucleophile | Product Type | General Reaction |

| Alcohol (R'-OH) | Carbamate | R-NCO + R'-OH → R-NH-CO-OR' |

| Amine (R'-NH2) | Urea | R-NCO + R'-NH2 → R-NH-CO-NH-R' |

| Water (H2O) | Carbamic Acid (unstable) | R-NCO + H2O → [R-NH-COOH] → R-NH2 + CO2 |

In the context of this compound, 'R' would be the 3-fluoropropyl group (F-CH2-CH2-CH2-). The reaction with water initially forms an unstable carbamic acid, which then typically decomposes to form 3-fluoropropan-1-amine (B3031539) and carbon dioxide.

Due to the high reactivity of the isocyanate group, reactions with nucleophiles are generally rapid and exothermic. The presence of the fluorine atom is a key feature that makes this compound a valuable building block in the synthesis of specialized fluorinated organic molecules. solubilityofthings.com

It is important to note that while the term "addition-elimination" might be broadly applied, the characteristic reaction of the isocyanate functionality in this compound with nucleophiles like alcohols and amines is fundamentally a nucleophilic addition. The process does not involve the elimination of a leaving group from the isocyanate moiety in the way that is characteristic of, for example, acyl chloride reactions.

Polymerization Chemistry Involving 1 Fluoro 3 Isocyanatopropane

Synthesis and Characteristics of Fluorinated Polyurethanes (FPU)

Fluorinated polyurethanes (FPUs) are a class of polymers that combine the structural integrity of polyurethanes with the unique properties of fluoropolymers. The synthesis of polyurethanes is a step-growth polymerization involving the reaction of a diisocyanate with a polyol. nih.govcdnsciencepub.com The introduction of fluorine can be achieved by using fluorinated diisocyanates, fluorinated polyols (as soft segments), or fluorinated chain extenders (as part of the hard segments). nih.gov

The performance of FPUs can be precisely tailored by carefully selecting the constituent monomers. nih.govresearchgate.net The fundamental design involves creating a block copolymer structure with alternating soft and hard segments. The soft segments, typically made from long-chain polyols, provide flexibility and elasticity, while the hard segments, composed of diisocyanates and short-chain diol chain extenders, impart strength, toughness, and thermal stability. nih.govmdpi.com

Incorporating fluorine-containing monomers is a key strategy for enhancing performance. Fluorinated moieties can be designed into the hard segments, soft segments, or as terminal capping agents. nih.gov This targeted placement allows for the manipulation of properties such as surface energy, thermal stability, and chemical resistance. For instance, the presence of C-F bonds, with their high bond energy, contributes to the excellent thermal and chemical stability of the resulting polymer. researchgate.net The low polarizability of fluorinated chains causes them to migrate to the polymer-air interface, creating a low-energy surface with hydrophobic and oleophobic characteristics.

Table 1: Influence of Components on Fluorinated Polyurethane (FPU) Properties

| Component | Role in Polymer Structure | Impact on FPU Performance |

|---|---|---|

| Fluorinated Polyol | Forms the soft segment. | Increases flexibility, chemical resistance, and thermal stability; lowers the glass transition temperature. nih.gov |

| Diisocyanate | Forms the basis of the hard segment. | Affects mechanical properties like tensile strength and hardness; aromatic isocyanates increase rigidity. mdpi.commdpi.com |

| Fluorinated Chain Extender | Extends the hard segment. | Enhances thermal stability, water resistance, and flame retardancy. nih.gov |

| Monofunctional Fluorinated Isocyanate (e.g., 1-fluoro-3-isocyanatopropane) | Acts as a chain terminator or "capping agent". | Controls molecular weight; introduces fluorinated end-groups that migrate to the surface, significantly lowering surface energy. nih.gov |

In conventional polyurethane synthesis, diisocyanates and chain extenders react to form the rigid hard segments. nih.gov The structure of the diisocyanate is crucial in determining the degree of phase separation between hard and soft segments, which in turn governs the mechanical properties of the material. mdpi.com While fluorinated diisocyanates can be used to build fluorine directly into the polymer backbone, they are often expensive and limited in variety. nih.govmdpi.com

A more versatile approach involves using conventional diisocyanates and incorporating fluorine via fluorinated chain extenders or capping agents. nih.gov A monofunctional isocyanate such as this compound cannot act as a chain builder to form a hard segment. Instead, it serves as a highly effective capping agent. During polymerization, it reacts with the hydroxyl groups at the end of the growing polyurethane chains. This reaction terminates chain growth and introduces a fluoropropyl group at the chain's terminus. These terminal fluorinated groups have a strong tendency to migrate to the polymer's surface, creating a fluorinated outer layer that enhances surface properties without altering the bulk mechanics of the polymer. nih.gov The introduction of such fluorinated end-groups can also improve thermal stability by replacing terminal hydroxyl groups, which can sometimes initiate chain breakage at elevated temperatures. nih.gov

Control over polymer architecture and molecular weight is fundamental to achieving desired material properties. In step-growth polymerization, the average molecular weight is highly dependent on the stoichiometric ratio of the functional groups (e.g., NCO from isocyanate and OH from polyol). A precise 1:1 ratio is theoretically required to achieve infinite molecular weight.

A practical and precise method for controlling molecular weight is to introduce a controlled amount of a monofunctional reactant, often called a chain stopper or capping agent. eurekalert.org this compound serves this purpose effectively in polyurethane synthesis. By adding a specific molar quantity of this monofunctional isocyanate, the polymerization is terminated once the monofunctional reagent has reacted with a growing chain end, thereby limiting the final average molecular weight. This technique allows for the production of polymers and prepolymers with a defined chain length and specific terminal functional groups, which is crucial for applications requiring precise viscosity and processing characteristics. eurekalert.orgkobe-u.ac.jp

Synthesis and Properties of Fluorinated Polyureas

Fluorinated polyureas are polymers known for their exceptional mechanical properties, high thermal stability, and fast curing times, which are further enhanced by the inclusion of fluorine. Their synthesis is analogous to that of polyurethanes, but with the core reaction occurring between an isocyanate and an amine.

The primary and most commercially significant reaction pathway for forming polyureas is the rapid, exothermic reaction between a diisocyanate and a primary diamine. The nucleophilic amine group attacks the electrophilic carbon of the isocyanate group, leading to the formation of a stable urea (B33335) linkage (-NH-CO-NH-).

In this context, this compound can be used as a chain-terminating agent. It will react readily with the primary amine groups of the diamine monomer or with the terminal amine groups on a growing polyurea chain. This reaction caps the polymer chain, preventing further growth and introducing a fluoropropyl end-group. This is an effective method for creating fluorinated surfaces on polyurea materials or for controlling the polymer's molecular weight, similar to its role in FPU synthesis.

The reaction between an isocyanate and an amine is one of the fastest in polymer chemistry. umn.edu The reactions of primary aliphatic amines with aromatic isocyanates are often too rapid to be easily monitored, with reaction half-times estimated to be in the milliseconds. umn.edu This high reactivity means that the polymerization typically proceeds to completion at ambient temperatures without the need for a catalyst.

The reaction is generally assumed to follow second-order kinetics, being first order with respect to both the isocyanate concentration and the amine concentration. The reactivity is influenced by the electronic nature of the reactants:

Isocyanate Reactivity : Electron-withdrawing substituents on the isocyanate increase the electrophilicity of the carbonyl carbon, thus increasing the reaction rate. Aromatic isocyanates are generally more reactive than aliphatic isocyanates due to the electron-withdrawing nature of the aromatic ring. mdpi.com

Amine Reactivity : Electron-donating substituents on the amine increase its nucleophilicity, leading to a faster reaction. Consequently, aliphatic amines are more reactive than aromatic amines.

The reaction of this compound, an aliphatic isocyanate, with an amine would be extremely fast, consistent with the established kinetics of this class of reactions.

Table 2: Relative Reactivity in Isocyanate Reactions

| Reactant 1 | Reactant 2 | Relative Reaction Rate | Catalyst Required |

|---|---|---|---|

| Aliphatic Isocyanate | Aliphatic Amine | Very High | No |

| Aromatic Isocyanate | Aliphatic Amine | Very High | No |

| Aliphatic Isocyanate | Aromatic Amine | High | No |

| Aromatic Isocyanate | Primary Alcohol | Moderate | Yes (Typically) |

| Aliphatic Isocyanate | Primary Alcohol | Low | Yes |

Non-Isocyanate Polyurethane (NIPU) Methodologies Utilizing Fluorinated Precursors

The synthesis of fluorinated NIPUs is a promising area of research for creating high-performance polymers without the health and environmental risks associated with isocyanates. mdpi.com These methods typically involve the use of fluorinated building blocks that can be polymerized through isocyanate-free routes.

Role of Fluorinated Carbonates and Biscarbonates in NIPU Synthesis

A prevalent method for producing fluorinated NIPUs involves the use of fluorinated cyclic carbonates or fluorinated biscarbonates. nih.gov One approach begins with the synthesis of a fluorinated telechelic bis(cyclocarbonate) from a corresponding fluorinated diepoxide. nih.gov This fluorinated bis(cyclocarbonate) can then undergo a polyaddition reaction with a diamine to yield a fluorinated polyhydroxyurethane (FPHU). nih.gov

Another innovative, isocyanate-free route involves the synthesis of fluorinated biscarbonates (BFBCs) from fluorinated carbonates. These BFBCs are then reacted with diamines via polycondensation to produce NIPUs. eurekalert.org This method offers the advantage of potentially being performed without a catalyst and in the absence of a solvent. eurekalert.org The properties of the resulting fluorinated NIPUs can be tailored by the selection of the specific fluorinated precursors and diamines used.

The following table summarizes key fluorinated precursors used in NIPU synthesis as found in the literature:

| Fluorinated Precursor | Precursor Type | NIPU Synthesis Route | Resulting Polymer |

| Fluorinated telechelic bis(cyclocarbonate) | Cyclic Carbonate | Polyaddition with diamine | Fluorinated Polyhydroxyurethane (FPHU) |

| Fluorinated biscarbonates (BFBCs) | Biscarbonate | Polycondensation with diamine | Non-Isocyanate Polyurethane (NIPU) |

Environmental and Process Advantages of NIPU Routes

The development of NIPU methodologies is driven by significant environmental and process-related advantages over traditional polyurethane synthesis. The primary benefit is the complete avoidance of isocyanates, which are toxic and require careful handling. This elimination of isocyanates also circumvents the use of phosgene (B1210022), a highly hazardous chemical often used in isocyanate production.

Applications of 1 Fluoro 3 Isocyanatopropane As a Versatile Chemical Building Block

Contributions to Organic Synthesis and Novel Compound Creation

1-Fluoro-3-isocyanatopropane is a bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure, featuring a reactive isocyanate group at one end of a propyl chain and a fluorine atom at the other, allows for the strategic construction of complex molecules. The presence of these two distinct functional groups enables a wide range of chemical transformations for creating novel compounds with tailored properties.

Strategic Functionalization and Derivatization

The primary utility of this compound in organic synthesis lies in the high reactivity of its isocyanate (-NCO) group. This group readily participates in nucleophilic addition reactions with a variety of compounds containing active hydrogen atoms, such as alcohols, amines, and thiols. These reactions are fundamental for derivatization, allowing for the introduction of the fluoropropyl moiety into a diverse set of molecular scaffolds. innospk.com For instance, reaction with an alcohol yields a carbamate (B1207046) (urethane), while reaction with an amine forms a urea (B33335) derivative.

This strategic functionalization is pivotal in the synthesis of more complex molecules, including potential pharmaceuticals and other fine chemicals. innospk.cominnospk.com The fluorine atom on the propyl chain can significantly alter the physicochemical properties of the resulting derivatives, such as lipophilicity, metabolic stability, and binding affinity, which are critical considerations in drug design and materials science. researchgate.net

Interactive Table 1: Derivatization Reactions of this compound

| Reactant (Nucleophile) | Functional Group | Resulting Derivative | Linkage Formed |

|---|---|---|---|

| Alcohol (R-OH) | Hydroxyl | Carbamate (Urethane) | -NH-C(O)-O- |

| Amine (R-NH₂) | Amino | Urea | -NH-C(O)-NH- |

| Thiol (R-SH) | Thiol | Thiocarbamate | -NH-C(O)-S- |

Exploration of New Chemical Reaction Pathways

The dual functionality of this compound allows chemists to explore novel multi-step reaction pathways. The isocyanate group can be used as a reactive handle to link the fluoropropyl chain to a larger molecule in an initial step. Subsequently, the fluorine atom, or the alkyl chain itself, can be involved in or influence further chemical transformations. This versatility makes it a useful intermediate in synthetic sequences aimed at creating new chemical entities. innospk.com Researchers in organic synthesis can leverage this compound to construct molecules that might be otherwise difficult to access, thereby expanding the landscape of chemical possibilities. innospk.com

Advanced Materials Science Applications

In the field of materials science, fluorinated compounds are highly sought after for their ability to impart unique and desirable properties to polymers and surfaces. This compound is a key monomer for creating fluorinated polyurethanes (FPUs) and other polymers. mdpi.comdntb.gov.ua The incorporation of fluorine leads to materials with enhanced performance characteristics. mdpi.com

Development of Specialty Polymers and Coatings

Fluorinated isocyanates are integral to the synthesis of specialty polymers, particularly fluorinated polyurethanes. nih.govmdpi.com this compound can be reacted with polyols (compounds with multiple hydroxyl groups) in a polyaddition reaction to form polyurethanes. The resulting polymers have fluoropropyl side chains, which significantly influence the material's bulk and surface properties.

These fluorinated polymers are used to develop specialty coatings. dntb.gov.ua A key attribute of fluorine incorporation is the reduction of surface energy, which results in surfaces that are both hydrophobic (water-repellent) and oleophobic (oil-repellent). This makes them ideal for applications such as anti-graffiti coatings, stain-resistant textiles, and protective films for electronics. dntb.gov.ua

Engineered Materials with Enhanced Performance Attributes

The inclusion of the C-F bond, one of the strongest single bonds in organic chemistry, lends exceptional stability to materials. mdpi.com Polymers derived from this compound exhibit enhanced thermal stability and chemical resistance compared to their non-fluorinated counterparts. mdpi.com These robust properties are critical for materials used in harsh environments, such as in the aerospace, automotive, and chemical processing industries. mdpi.com By precisely designing polymers using fluorinated building blocks like this compound, materials can be engineered with a combination of attributes, including durability, low friction, and weather resistance. mdpi.comdntb.gov.ua

Interactive Table 2: Enhanced Performance Attributes from Fluorine Incorporation

| Property | Enhancement | Rationale | Application Area |

|---|---|---|---|

| Surface Energy | Lowered | High electronegativity and low polarizability of fluorine | Water/oil repellent coatings, anti-fouling surfaces |

| Thermal Stability | Increased | High bond energy of the C-F bond | High-temperature plastics, aerospace components |

| Chemical Resistance | Increased | Strong C-F bond is resistant to chemical attack | Chemical processing equipment, protective linings |

| Weatherability | Improved | Resistance to UV degradation and oxidation | Outdoor coatings, architectural membranes |

Role in Agrochemical Development

The introduction of fluorine into the molecular structure of active ingredients is a well-established strategy in the development of modern agrochemicals, including herbicides, insecticides, and fungicides. biesterfeld.no Approximately 50% of crop protection products currently under development contain fluorine. biesterfeld.no The inclusion of fluorine can lead to increased biological activity, greater metabolic stability, and enhanced transport properties of the molecule within the target organism. researchgate.net

This compound serves as a valuable fluorinated building block for this purpose. Its isocyanate group provides a reactive site for chemists to incorporate the fluoropropyl group into larger, more complex molecules being screened for agrochemical activity. innospk.com By using such intermediates, researchers can systematically modify lead compounds to optimize their efficacy and environmental profile, contributing to the continuous innovation required in the agricultural sector to ensure crop yields and food security. innospk.combiesterfeld.no

Based on a comprehensive search for publicly available scientific literature and patent databases, there is no specific information detailing the application of "this compound" as a versatile chemical building block in the synthesis of active ingredients for crop protection as outlined in the requested article structure.

The performed searches aimed to identify:

Specific examples of fungicides, herbicides, or insecticides synthesized using this compound.

Detailed research findings on its use in agrochemical design and synthesis.

Patents that explicitly mention the use of this compound for the creation of crop protection agents.

The search results did yield general information on the importance of fluorinated compounds and isocyanates in the development of modern agrochemicals. These broader categories of chemical compounds are known to enhance the biological activity, metabolic stability, and other desirable properties of pesticides. However, none of the retrieved sources specifically named or provided data related to "this compound."

Therefore, it is not possible to generate the requested article focusing solely on "this compound" and its applications in crop protection, as there is no available data to support the content for the specified sections and subsections.

Computational and Theoretical Investigations of 1 Fluoro 3 Isocyanatopropane

Quantum Chemical Calculations on Electronic Structure and Bonding

A foundational analysis of 1-fluoro-3-isocyanatopropane would involve quantum chemical calculations to determine its electronic structure and the nature of its chemical bonds. Methods such as Density Functional Theory (DFT) or ab initio calculations (like Hartree-Fock or Møller-Plesset perturbation theory) would be employed. These calculations would yield crucial information, which could be presented in data tables.

Table 1: Hypothetical Data from Electronic Structure Calculations of this compound

| Property | Calculated Value (Hypothetical) | Method/Basis Set (Example) |

| Dipole Moment (Debye) | Data not available | B3LYP/6-311+G(d,p) |

| HOMO Energy (eV) | Data not available | B3LYP/6-311+G(d,p) |

| LUMO Energy (eV) | Data not available | B3LYP/6-311+G(d,p) |

| C-F Bond Length (Å) | Data not available | B3LYP/6-311+G(d,p) |

| N=C Bond Length (Å) | Data not available | B3LYP/6-311+G(d,p) |

| C=O Bond Length (Å) | Data not available | B3LYP/6-311+G(d,p) |

| Mulliken Charge on F | Data not available | B3LYP/6-311+G(d,p) |

| Mulliken Charge on N | Data not available | B3LYP/6-311+G(d,p) |

This table is illustrative of the data that would be generated from such a study; the values are currently undetermined.

Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry is instrumental in mapping the pathways of chemical reactions. For this compound, this would involve modeling its reactions, for instance, with nucleophiles. By calculating the potential energy surface, researchers could identify the transition state structures—the high-energy intermediates that govern the reaction rate. The activation energies for different potential pathways could be calculated to predict the most likely reaction mechanism.

Prediction of Reactivity Profiles and Selectivity

Building on the electronic structure and mechanistic studies, computational models can predict the reactivity of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to act as an electron donor or acceptor, respectively. The distribution of electrostatic potential on the molecule's surface would reveal sites susceptible to nucleophilic or electrophilic attack, thereby predicting its regioselectivity in reactions.

Advanced Analytical Methodologies for Characterization and Reaction Monitoring

Spectroscopic Techniques for Isocyanate Detection and Reaction Progression

Spectroscopic methods are indispensable for the real-time, in-situ monitoring of reactions involving isocyanates and for the structural elucidation of the final products.

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for tracking the progress of reactions involving 1-fluoro-3-isocyanatopropane in real time. The primary advantage of this method lies in its ability to directly monitor the concentration of the isocyanate functional group (-NCO).

The isocyanate group has a strong and distinct absorption band in the infrared spectrum, typically appearing around 2275-2270 cm⁻¹. This peak is well-separated from the absorption bands of other common functional groups encountered in its reactions, such as the hydroxyl (-OH) or amine (-NH) groups it reacts with, and the urethane (B1682113) (-NHCOO-) linkages that are formed.

During a reaction, such as the formation of a urethane, the intensity of the isocyanate peak at ~2275 cm⁻¹ decreases over time. Concurrently, new peaks corresponding to the formation of the urethane product appear, for instance, the N-H stretch (around 3300 cm⁻¹) and the carbonyl (C=O) stretch of the urethane group (around 1700 cm⁻¹). By tracking the disappearance of the isocyanate peak, researchers can obtain real-time kinetic data, determine reaction endpoints, and study the influence of variables like temperature and catalysts on the reaction rate.

| Functional Group | Characteristic FTIR Absorption (cm⁻¹) | Observation During Reaction |

| Isocyanate (-NCO) | ~2275 | Decreases |

| Urethane Carbonyl (C=O) | ~1700 | Increases |

| Urethane N-H | ~3300 | Increases |

This interactive table summarizes the key FTIR peaks monitored during a typical reaction of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the structural confirmation of this compound and its subsequent reaction products. A combination of ¹H NMR, ¹³C NMR, and ¹⁹F NMR provides a complete picture of the molecule's atomic connectivity.

¹H NMR: The proton NMR spectrum would show distinct signals for the three methylene (B1212753) (-CH₂-) groups. The proximity to the electronegative fluorine, nitrogen, and isocyanate groups would cause the signals to appear at different chemical shifts. Coupling patterns (e.g., triplets, quintets) would arise from the interactions between protons on adjacent carbons, confirming the propane (B168953) backbone structure.

¹³C NMR: The carbon NMR spectrum would display three unique signals, one for each carbon atom in the propyl chain. The chemical shifts would be influenced by the attached functional groups, with the carbon bonded to the fluorine and the carbon of the isocyanate group being particularly informative.

¹⁹F NMR: The fluorine NMR spectrum is especially useful for fluorinated compounds. It would show a single primary signal for the fluorine atom in this compound. The coupling of this fluorine atom to the protons on the adjacent carbon (²JFH) would split the signal, providing further structural confirmation.

Analysis of reaction products via NMR is also critical. For example, upon reaction with an alcohol (R-OH) to form a urethane, new signals corresponding to the "R" group would appear in the ¹H and ¹³C NMR spectra, and the chemical shifts of the propyl chain carbons and protons adjacent to the newly formed urethane linkage would change significantly.

| Nucleus | Expected NMR Features for this compound |

| ¹H | Three distinct multiplets corresponding to the three -CH₂- groups. |

| ¹³C | Three distinct signals for the propyl chain carbons and one for the -NCO carbon. |

| ¹⁹F | A single signal, likely a triplet of triplets, due to coupling with adjacent protons. |

This interactive table outlines the expected NMR spectroscopic characteristics for the structural analysis of this compound.

Chromatographic Methods for Product Separation and Quantification

Chromatographic techniques are essential for separating this compound from reactants, impurities, or reaction products, and for quantifying these individual components.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of isocyanates. Due to the high reactivity of the isocyanate group, direct analysis can be challenging. A common and robust strategy involves derivatization. The isocyanate is reacted with a reagent, such as di-n-butylamine (DBA), to form a stable urea (B33335) derivative. This derivative can then be easily separated from other components in the mixture using reverse-phase HPLC.

Coupling the HPLC system to a Mass Spectrometer (MS) detector provides a powerful analytical tool. The MS detector can confirm the identity of the separated components by determining their mass-to-charge ratio. This is particularly useful for identifying reaction byproducts or impurities. Furthermore, HPLC-MS can be used for highly sensitive and accurate quantification of the this compound derivative, making it suitable for trace-level analysis.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. Given its molecular weight and structure, this compound is amenable to GC analysis. The sample is vaporized and passed through a capillary column, which separates components based on their boiling points and interactions with the column's stationary phase.

As with HPLC, coupling GC to an MS detector (GC-MS) is standard practice. The MS detector fragments the molecules eluting from the GC column and creates a unique mass spectrum, or "fingerprint," for each component. This allows for unambiguous identification of the starting material, residual solvents, and any volatile byproducts of a reaction. Quantification is achieved by comparing the peak areas of the target compound to those of known standards.

Titration-Based Methods for Isocyanate Group Determination

A classic and reliable method for determining the total isocyanate content in a sample is through chemical titration. The most widely used method is the dibutylamine (B89481) back-titration.

The procedure involves reacting a weighed amount of the this compound sample with a known excess of a standard di-n-butylamine (DBA) solution in an inert solvent like toluene. The isocyanate groups react quantitatively with the DBA to form urea.

Reaction: R-NCO + (C₄H₉)₂NH → R-NH-CO-N(C₄H₉)₂

After the reaction is complete, the unreacted (residual) di-n-butylamine is determined by titrating the solution with a standardized solution of hydrochloric acid (HCl). A blank titration is performed using the same amount of DBA solution without the isocyanate sample. The difference in the amount of HCl required for the sample and the blank is directly proportional to the amount of isocyanate that was present in the original sample. This method is highly accurate and is a standard quality control test for isocyanate-containing materials.

Future Research Directions and Emerging Trends

Development of Novel Fluorinated Isocyanate Architectures

The development of novel molecular architectures is a key frontier in fluorinated isocyanate research. Scientists are moving beyond simple linear structures to create complex polymers with precisely controlled properties. By incorporating monomers like 1-fluoro-3-isocyanatopropane into sophisticated designs such as block copolymers, researchers can achieve materials with unique characteristics. dtu.dk For instance, the synthesis of fluorinated polyurethanes (FPUs) with targeted performance can be precisely achieved by designing various fluorochemicals, including fluorinated isocyanates, as hard segments in the polymer chain. nih.gov

The introduction of fluorinated side chains can significantly alter the properties of polyurethanes, leading to enhanced hydrophobicity and lower surface tension. nih.gov Research has shown that increasing the length and concentration of these fluorinated components can systematically tune the material's surface properties. nih.gov This approach allows for the creation of advanced coatings, sealants, and elastomers with superior performance. allhdi.com The goal is to create materials that are not only functional but also durable and resistant to environmental degradation. mdpi.com

| Architectural Strategy | Key Monomers/Components | Resulting Properties | Potential Applications |

| Fluorinated Block Copolymers | This compound, Polyols | Controlled microphase separation, unique surface properties | Advanced coatings, nanostructured materials |

| Polymers with Fluorinated Side Chains | Diisocyanates, Fluorinated diols/amines | Increased hydrophobicity, low surface energy, chemical resistance | Water-repellent textiles, anti-fouling surfaces |

| Hybrid Organic-Inorganic Materials | Fluorinated isocyanates, Siloxane or POSS cross-linkers | Enhanced thermal stability, improved mechanical strength | High-performance composites, aerospace materials mdpi.com |

Integration of Flow Chemistry and Automated Synthesis Platforms

The synthesis of isocyanates, particularly on an industrial scale, presents challenges related to safety and process control. Flow chemistry is emerging as a powerful technology to address these issues. researchgate.net By conducting reactions in continuous-flow reactors instead of traditional batch reactors, chemists can achieve better control over reaction parameters such as temperature and mixing, leading to improved safety and product consistency. researchgate.netnih.gov This is particularly advantageous when dealing with highly reactive or hazardous intermediates. chemrxiv.org

Automated synthesis platforms integrated with flow chemistry systems promise to accelerate the discovery and optimization of new synthetic routes for compounds like this compound. chemrxiv.org These systems allow for rapid screening of reaction conditions and reagents, significantly reducing development time. nih.gov The use of real-time monitoring techniques, such as Fourier-transform infrared spectroscopy (FTIR), within a flow setup enables precise control and understanding of the reaction progress. nih.gov This approach is crucial for enabling the safe and efficient use of fluorinated gases and other challenging reagents in fluoroalkylation reactions. mit.edu

| Technology | Advantages for Isocyanate Synthesis | Research Findings |

| Continuous Flow Reactors | Enhanced heat and mass transfer, improved safety with hazardous reagents, precise control over reaction conditions. chemrxiv.org | Enables the use of challenging reagents like fluorinated greenhouse gases; allows for telescoping multi-step syntheses without isolating intermediates. nih.govmit.edu |

| Automated Synthesis Platforms | High-throughput screening of reaction conditions, rapid optimization of synthetic routes, reduced manual intervention. chemrxiv.org | Integration with analytical techniques like MS and UV detection allows for real-time reaction monitoring and product identification. nih.govchemrxiv.org |

| In-line Purification | Integration of purification steps (e.g., packed columns) directly into the flow process, avoiding intermediate isolation. chemrxiv.org | Demonstrated successful synthesis and purification of isocyanides, minimizing exposure to toxic and odorous compounds. chemrxiv.org |

Advancements in Green Chemistry Principles for Fluorinated Isocyanate Production

The chemical industry is increasingly adopting green chemistry principles to minimize its environmental impact. patsnap.com For isocyanate production, a primary goal is to develop synthetic methods that avoid hazardous reagents like phosgene (B1210022). rsc.org Alternative, "greener" routes, such as the Curtius rearrangement, which starts from carboxylic azides, are being explored. libretexts.org This reaction offers a pathway to isocyanates without the use of highly toxic precursors.

Another key aspect of green chemistry is the use of renewable resources and the design of more sustainable products. patsnap.com Researchers are investigating bio-based polyols derived from sources like soybean oil to create non-isocyanate-based polyurethanes (NIPUs), reducing the reliance on traditional isocyanate chemistry altogether. libretexts.org While not a direct production method for this compound, the principles behind NIPU development inform the broader goal of creating more environmentally friendly polyurethane systems. The focus is on designing chemical processes that reduce waste, conserve energy, and utilize safer substances. rsc.org

| Green Chemistry Principle | Application to Isocyanate Synthesis | Example Approaches |

| Use of Safer Reagents | Avoiding highly toxic precursors like phosgene. rsc.org | Curtius Rearrangement (from carboxylic azides), Hoffman Rearrangement. libretexts.org |

| Waste Prevention | Designing atom-economical reactions that maximize the incorporation of starting materials into the final product. | Catalytic processes that minimize byproduct formation. |

| Use of Renewable Feedstocks | Developing bio-based alternatives to petroleum-derived components in polyurethane systems. patsnap.com | Synthesis of polyols from vegetable oils; exploring bio-based precursors for isocyanates. libretexts.org |

| Design for Energy Efficiency | Utilizing methods like flow chemistry that can reduce energy consumption compared to large-scale batch processing. researchgate.net | Performing reactions at ambient temperature and pressure where possible. |

Exploration of Underexplored Reactivity Pathways and Functionalization Strategies

While the primary application of isocyanates like this compound is in the formation of polyurethanes, their rich chemistry offers opportunities for other transformations. The highly reactive isocyanate group (–N=C=O) can participate in a variety of chemical reactions beyond simple addition of alcohols. Researchers are exploring these alternative pathways to create novel molecules and materials.

One emerging trend is the integration of isocyanate chemistry with other powerful synthetic methodologies, such as "click chemistry." allhdi.com For example, hybrid systems that combine the formation of polyurethane linkages with thiol-ene or azide-alkyne cycloaddition reactions are being investigated. allhdi.com This approach allows for the creation of complex, cross-linked polymer networks with precisely engineered properties. Furthermore, studies into the fundamental reactivity of fluorinated isocyanates, including potential rearrangements and isomerizations, could open doors to entirely new classes of fluorinated compounds. acs.org These explorations aim to expand the synthetic utility of fluorinated isocyanates beyond their traditional roles.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 1-fluoro-3-isocyanatopropane, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : Synthesis typically involves fluorination of precursor compounds (e.g., 3-chloropropyl isocyanate) using fluorinating agents like KF or SF₄ under controlled conditions. Optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (40–80°C), and catalytic systems (e.g., phase-transfer catalysts). Purity can be enhanced via fractional distillation or column chromatography, with progress monitored by GC-MS or NMR .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address common ambiguities?

- Methodological Answer :

- ¹⁹F NMR : Identifies fluorine environment shifts; reference CFCl₃ for calibration.

- FT-IR : Confirms isocyanate group (NCO stretch ~2250 cm⁻¹) and C-F bonds (~1100–1200 cm⁻¹).

- GC-MS : Detects impurities or decomposition products (e.g., HF byproducts).

Ambiguities in overlapping peaks (e.g., C-F vs. C-O stretches) require comparative analysis with analogous compounds and computational simulations .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods and PPE (nitrile gloves, goggles, lab coats) to avoid inhalation or skin contact.

- Store in airtight containers away from moisture (isocyanates hydrolyze to toxic amines).

- Emergency measures: Flush eyes/skin with water for 15 minutes; administer oxygen if inhaled. Safety data sheets for analogous fluoropropanes emphasize these protocols .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of the isocyanate group in this compound under varying electrophilic conditions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates with nucleophiles (e.g., amines) using stopped-flow spectroscopy.

- Isotopic Labeling : Use ¹⁵N-labeled isocyanate to track intermediates via NMR or MS.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electron density at the NCO group and steric effects from the fluorine substituent. Compare with experimental data to validate mechanisms .

Q. What strategies resolve contradictions in thermodynamic data (e.g., enthalpy of formation) reported for this compound?

- Methodological Answer :

- Data Triangulation : Cross-validate calorimetry (e.g., bomb calorimetry) with computational methods (Gaussian thermochemistry calculations).

- Error Analysis : Identify systematic biases (e.g., impurity levels in samples) via HPLC purity checks.

- Literature Meta-Analysis : Compare datasets from independent studies to isolate outliers and refine consensus values .

Q. How do computational methods contribute to predicting the behavior of this compound in novel reaction environments?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model solvent interactions (e.g., polar aprotic vs. protic solvents) to predict solubility and stability.

- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites.

- Transition State Analysis : Locate energy barriers for reactions (e.g., cycloadditions) using QM/MM hybrid methods. Validate with experimental kinetic data .

Methodological Notes

- Experimental Design : Align research questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure academic rigor .

- Data Interpretation : Address contradictions via peer-reviewed frameworks (e.g., PICO for hypothesis-driven studies) .

- Ethical Compliance : Adhere to institutional safety guidelines and disclose conflicts of interest in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.